molecular formula C8H12ClNS B13461108 rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride CAS No. 2866317-21-5

rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride

Cat. No.: B13461108
CAS No.: 2866317-21-5
M. Wt: 189.71 g/mol
InChI Key: BJLFFTVJZQPJKL-WSZWBAFRSA-N
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Description

rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride is a chemical compound that features a cyclopropyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a thiophene derivative followed by amination. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one
  • rac-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanol

Uniqueness

rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2866317-21-5

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C8H11NS.ClH/c9-4-7-3-8(7)6-1-2-10-5-6;/h1-2,5,7-8H,3-4,9H2;1H/t7-,8-;/m0./s1

InChI Key

BJLFFTVJZQPJKL-WSZWBAFRSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CSC=C2)CN.Cl

Canonical SMILES

C1C(C1C2=CSC=C2)CN.Cl

Origin of Product

United States

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